1-(2-Propyl-1,3-dioxolan-2-yl)ethanone
Description
1-(2-Propyl-1,3-dioxolan-2-yl)ethanone is a ketone derivative featuring a 1,3-dioxolane ring substituted with a propyl group and an acetyl moiety at the 2-position. The 1,3-dioxolane ring confers hydrolytic stability under neutral conditions, while the propyl group enhances lipophilicity compared to shorter alkyl chains. This compound is structurally related to acetal-protected ketones, which are frequently employed in organic synthesis to mask reactive carbonyl groups during multi-step reactions .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(2-propyl-1,3-dioxolan-2-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-3-4-8(7(2)9)10-5-6-11-8/h3-6H2,1-2H3 |
InChI Key |
NSKVRCFOEFBWFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCCO1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid and zirconium tetrachloride. The reaction typically involves refluxing in toluene with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(2-Propyl-1,3-dioxolan-2-yl)ethanone finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals
Mechanism of Action
The mechanism of action of 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound’s reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Key Structural Insights :
- Propyl vs.
- Dioxolane vs. Open-chain Ketones: The dioxolane ring improves stability against nucleophilic attack compared to unprotected ketones (e.g., 1-(3,4-dihydroxy-6-methylphenyl)-ethanone) .
Physical and Spectral Properties
Data from analogs suggest trends in spectral signatures and solubility:
Target Compound Predictions :
- NMR : Dioxolane protons at δ 4.0–4.5; acetyl peak at δ 2.1–2.6.
- IR : Strong C=O stretch near 1700 cm⁻¹; C-O-C (dioxolane) at 1100–1250 cm⁻¹ .
Reactivity and Stability
- Acid Sensitivity : The dioxolane ring is cleaved under strong acidic conditions (e.g., HCl/acetone) to yield hydroxyketones, as seen in deacetalisation reactions .
- Oxidative Stability: More resistant to air oxidation than phenolic analogs (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) due to the absence of free hydroxyl groups .
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